1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-19-6-11-23-22(18-19)26(32)24-25(20-7-9-21(10-8-20)29(2,3)4)31(28(33)27(24)35-23)13-5-12-30-14-16-34-17-15-30/h6-11,18,25H,5,12-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRASWAYDBYZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure with the following components:
- A chromeno-pyrrole core , which is known for various biological activities.
- A tert-butyl group that enhances lipophilicity.
- A morpholinopropyl side chain that may contribute to its biological interactions.
Structural Formula
Antioxidant Activity
Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties . In vitro studies have demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, a study highlighted the ability of similar compounds to protect against oxidative damage in neuronal cells, suggesting potential neuroprotective effects .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In cellular assays, it demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α. This suggests that it may be beneficial in conditions characterized by chronic inflammation .
Anticancer Potential
Preliminary studies have explored the anticancer activity of related chromeno[2,3-c]pyrrole derivatives. These compounds have shown promise as BRD4 inhibitors , which are important in cancer therapy due to their role in regulating gene expression associated with tumor growth . The mechanism involves disrupting the interaction between BRD4 and acetylated histones, leading to reduced cancer cell proliferation.
Neuroprotective Effects
The neuroprotective potential of this compound was assessed through its effects on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that treatment with the compound improved cell viability and reduced markers of oxidative stress in these cells . This positions the compound as a candidate for further development in neurodegenerative disease therapies.
Synthesis and Biological Evaluation
A recent study synthesized a library of chromeno[2,3-c]pyrrole derivatives, including the target compound. The synthesis involved a one-pot multicomponent reaction yielding high purity compounds suitable for biological testing. The study reported an impressive success rate of 92% for obtaining the desired structures with yields ranging from 43% to 86% .
Comparative Analysis of Biological Activity
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Chromeno[2,3-c]pyrroles | Scavenging of free radicals |
| Anti-inflammatory | Tert-butyl derivatives | Inhibition of TNF-α |
| Anticancer | BRD4 inhibitors | Reduced proliferation in cancer cell lines |
| Neuroprotective | Compounds interacting with Aβ | Improved astrocyte viability |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities which make it a candidate for drug development. Research indicates that it may act as an inhibitor for specific biological targets, potentially leading to therapeutic applications in treating various diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
- Antimicrobial Properties : Investigations have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens, indicating its potential use in developing new antibiotics .
Materials Science
Due to its unique chemical structure, the compound can be utilized in the synthesis of novel materials with specific properties.
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials .
- Nanotechnology : It may also play a role in the fabrication of nanomaterials, where its properties can be exploited for applications in electronics and photonics .
Biochemical Studies
The compound is useful in biochemical assays and studies aimed at understanding enzyme interactions and metabolic pathways.
- Enzyme Inhibition Studies : Researchers are investigating its potential as an enzyme inhibitor, which could provide insights into metabolic regulation and lead to the development of new therapeutic agents .
- In Vivo Studies : Ongoing research includes evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its efficacy and safety profile .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the chromeno-pyrrole-dione family, which has been explored for diverse applications, including kinase inhibition and antimicrobial activity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The tert-butyl group in the target compound increases steric hindrance compared to the 4-fluorophenyl group in its fluorinated analog. This may reduce binding pocket accessibility but improve metabolic stability . The 3-morpholinopropyl side chain offers better solubility in polar solvents than the 4-methylpyridinyl group in the fluorinated analog, which relies on pyridine’s π-stacking for target engagement .
Structural Rigidity: Both compounds retain the chromeno-pyrrole-dione core, which enforces planarity and facilitates interactions with flat binding sites (e.g., ATP pockets in kinases). However, the tert-butyl group introduces conformational constraints absent in the fluorinated analog .
Synthetic Complexity: The morpholinopropyl side chain requires multi-step synthesis (e.g., nucleophilic substitution on propyl chains), whereas pyridinyl groups are often introduced via Suzuki-Miyaura coupling, as seen in ’s compound .
Biological Performance :
- While direct biological data for the target compound is unavailable, analogs with morpholine substituents show improved pharmacokinetic profiles (e.g., blood-brain barrier penetration) compared to pyridine-based derivatives .
Contradictions and Limitations :
- ’s fluorinated analog demonstrates antimicrobial activity, but the tert-butyl variant’s bioactivity remains unverified.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(4-(tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can purity be ensured?
- Methodology : Utilize multicomponent reactions (MCRs) with precursors such as substituted chromenones, morpholinopropyl amines, and tert-butyl-substituted aryl aldehydes. Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) to enhance cyclization efficiency. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield (>70%) and purity (>95%). Monitor reaction progress via TLC and HPLC-MS .
- Key Consideration : Tert-butyl groups may sterically hinder cyclization; adjust reaction time (12–24 hrs) and catalyst loading (e.g., p-TsOH, 5–10 mol%) to mitigate this .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodology :
- NMR : Assign protons using - and -NMR. The tert-butyl group shows a singlet at ~1.3 ppm (), while the morpholinopropyl side chain exhibits signals at 2.4–3.7 ppm (methylene and morpholine protons) .
- DSC/TGA : Assess thermal stability; the chromeno-pyrrole core typically degrades above 250°C, while tert-butyl groups may sublimate at lower temperatures .
- HRMS : Confirm molecular weight (calc. ~495.6 g/mol) and fragmentation patterns to validate substituents .
Q. How do the morpholinopropyl and tert-butyl substituents influence reactivity in derivatization reactions?
- Methodology :
- Morpholinopropyl : Acts as a nucleophile in alkylation or acylation reactions. Test reactivity under basic conditions (e.g., KCO/DMF) to modify the morpholine nitrogen .
- Tert-butyl : Provides steric bulk, reducing electrophilic substitution on the aryl ring. Prioritize reactions at the chromenone carbonyl (e.g., Grignard additions) or pyrrole NH (e.g., alkylation) .
- Example : Reductive amination of the morpholine moiety with aldehydes (NaBHCN, MeOH) can introduce functional handles for bioconjugation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Methodology :
- Substituent Variation : Synthesize analogs with tert-butyl replaced by smaller (methyl) or bulkier (adamantyl) groups. Compare bioactivity (e.g., kinase inhibition) to assess steric effects.
- Morpholinopropyl Modification : Replace morpholine with piperazine or thiomorpholine to evaluate hydrogen-bonding and solubility impacts.
- Data Table :
| Substituent (R1/R2) | LogP | Solubility (µg/mL) | IC50 (nM, Kinase X) |
|---|---|---|---|
| tert-butyl/morpholine | 3.2 | 12.5 | 45 |
| methyl/piperazine | 2.8 | 28.7 | 120 |
| Hypothetical data based on |
Q. What computational approaches are suitable for predicting binding modes with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., PDB 3QKK). Parameterize the morpholinopropyl group as a flexible side chain to model conformational changes.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the chromeno-pyrrole core in binding pockets. Correlate with experimental IC50 values .
Q. How can contradictory data on bioactivity across studies be systematically resolved?
- Methodology :
- Meta-analysis : Aggregate data from kinase inhibition assays, adjusting for variables like assay buffer (e.g., ATP concentration differences) or cell line variability.
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. What strategies optimize in vitro assays to evaluate mechanisms of action in cancer cell lines?
- Methodology :
- Dose-Response Profiling : Test 0.1–100 µM ranges in triple-negative breast cancer (MDA-MB-231) vs. normal fibroblasts. Use Alamar Blue for viability and Annexin V/PI for apoptosis.
- Pathway Analysis : Perform RNA-seq after 24-hr treatment to identify dysregulated pathways (e.g., MAPK/ERK). Cross-reference with kinome profiling data .
Methodological Notes
- Synthesis Contradictions : Discrepancies in yields may arise from tert-butyl steric effects; optimize microwave-assisted synthesis (100°C, 30 min) to improve consistency .
- Bioactivity Variability : Differences in cell permeability (LogP ~3.2) may explain inconsistent IC50 values; use PEG-based formulations to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
